molecular formula C8H13F2N B594608 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine CAS No. 1245647-64-6

4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine

Cat. No.: B594608
CAS No.: 1245647-64-6
M. Wt: 161.196
InChI Key: IDBCDMVFDINIGC-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)bicyclo[221]heptan-1-amine is a chemical compound characterized by its bicyclic structure and the presence of a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)bicyclo[22 One common method involves the reaction of a bicyclo[221]heptan-1-amine precursor with a difluoromethylating agent under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine
  • 4-(Chloromethyl)bicyclo[2.2.1]heptan-1-amine
  • 4-(Bromomethyl)bicyclo[2.2.1]heptan-1-amine

Uniqueness

4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(difluoromethyl)bicyclo[2.2.1]heptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N/c9-6(10)7-1-3-8(11,5-7)4-2-7/h6H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBCDMVFDINIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700095
Record name 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245647-64-6
Record name 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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